Tau Peptide (512-525) amide Trifluoroacetate is a synthetic peptide derived from the microtubule-associated protein Tau, which plays a crucial role in neuronal stability and function. This specific peptide sequence is implicated in neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. The peptide's sequence is H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2, and it is classified under polypeptides, specifically as a segment of the Tau protein that is associated with pathological aggregation in neurodegenerative conditions .
The Tau Peptide (512-525) amide Trifluoroacetate is produced through solid-phase peptide synthesis, a method that allows for the precise assembly of amino acids into peptides. This compound falls under the classification of synthetic peptides used primarily for research purposes in neurobiology and pharmacology . It is essential for studying the mechanisms of tau aggregation and its role in neurodegenerative diseases.
The synthesis of Tau Peptide (512-525) amide involves solid-phase peptide synthesis techniques. The process typically includes:
The synthesis utilizes various protective groups to ensure that only the desired reactions occur at each step. The use of trifluoroacetic acid as a counterion helps in stabilizing the peptide during synthesis and purification processes .
The Tau Peptide (512-525) amide can participate in various biochemical reactions, particularly those involving protein aggregation and interaction with other biomolecules. Notably, it can undergo:
Understanding these reactions is crucial for developing therapeutic strategies aimed at preventing or reversing tau aggregation in neurodegenerative diseases .
The mechanism by which Tau Peptide (512-525) amide exerts its effects involves:
Research indicates that specific sequences within Tau are critical for its interaction with microtubules and its propensity to aggregate under pathological conditions .
Tau Peptide (512-525) amide Trifluoroacetate has several scientific applications:
Tau protein (microtubule-associated protein tau) is intrinsically disordered and plays critical roles in neuronal cytoskeletal stability, axonal transport regulation, and synaptic function. In neurodegenerative tauopathies—a class of >20 disorders including Alzheimer’s disease (AD), frontotemporal dementia (FTD), and progressive supranuclear palsy (PSP)—tau undergoes pathological transformations. These include hyperphosphorylation, truncation, and misfolding, leading to insoluble neurofibrillary tangles (NFTs) and soluble neurotoxic oligomers [1] [5]. NFTs correlate strongly with cognitive decline in AD, as their density parallels brain atrophy severity [5] [6]. Beyond AD, primary tauopathies like PSP and corticobasal degeneration (CBD) show 4R-tau-dominant aggregates, while Pick’s disease exhibits 3R-tau inclusions [5]. Crucially, tau pathology propagates trans-neuronally, spreading disease through neural networks. Small soluble tau oligomers are now recognized as major drivers of synaptic toxicity and neurodegeneration, making tau aggregation a prime therapeutic target [6] [8].
Table 1: Key Tauopathies and Associated Tau Pathology
Disease | Tau Isoform Profile | Inclusion Characteristics | Clinical Features |
---|---|---|---|
Alzheimer’s Disease (AD) | 3R + 4R | NFTs, paired helical filaments (PHFs) | Memory loss, cognitive decline |
Progressive Supranuclear Palsy (PSP) | Predominantly 4R | Tufted astrocytes, NFTs in brainstem | Parkinsonism, gaze palsy, early falls |
Pick’s Disease | Predominantly 3R | Spherical Pick bodies | Behavioral variant FTD, aphasia |
Chronic Traumatic Encephalopathy (CTE) | 3R + 4R | Perivascular cortical NFTs | Cognitive/behavioral changes post head injury |
The aggregation propensity of tau is governed by two hexapeptide motifs: PHF6 (275VQIINK280) in exon 10 (present in 4R isoforms) and PHF6 (306VQIVYK311) in exon 11 (conserved in all isoforms) [8]. These motifs adopt β-sheet structures that nucleate tau self-assembly via cross-β stacking, initiating oligomerization and fibrillization [5] [8]. PHF6* and PHF6 act as "aggregation hotspots," with mutations (e.g., P301L in FTDP-17) enhancing their amyloidogenicity. Biophysical studies confirm that peptides containing these motifs spontaneously form β-sheet-rich fibrils in vitro, even without facilitators like heparin [8]. The PHF6 motif exhibits higher aggregation kinetics than PHF6*, making it a central focus for inhibitor design. These motifs serve as critical templates for pathological templating, where misfolded tau seeds "corrupt" native tau in a prion-like manner [6] [8].
Tau Peptide (512-525) amide (Sequence: Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH₂, MW: 1236.24 g/mol, CAS: 2022956-61-0) spans residues 512–525 within tau’s microtubule-binding domain (MBD) [2] [3]. This 14-mer peptide is strategically significant because it encompasses both PHF6 (306VQIVYK311) and the flanking proline-rich region, which regulates tau’s transition between soluble and aggregated states [2] [6]. Its sequence (SGYSSPGSPGTPGS) includes phosphorylation sites (e.g., Tyr, Ser, Thr) implicated in pathological modifications [2] [7]. As a research tool, this peptide enables:
Table 2: Key Functional Domains within Tau Peptide (512-525) amide
Residue Position | Amino Acid Sequence | Functional Significance |
---|---|---|
512–514 | SGY | N-terminal flank; contains tyrosine phosphorylation site |
515–517 | SSP | Proline-rich region; modulates conformational flexibility |
518–520 | GSP | Linker domain; influences β-sheet accessibility |
521–523 | GTP | Contains threonine (potential phosphorylation site) |
524–525 | GS | C-terminal; amidation enhances peptide stability |
Embedded Motif | 306VQIVYK311 | Core PHF6 aggregation driver (within 518–524 region) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9